![molecular formula C25H33FN4O B8468864 1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[(3-methylpiperazin-1-yl)methyl]phenyl]ethanone](/img/structure/B8468864.png)
1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[(3-methylpiperazin-1-yl)methyl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Camicinal involves multiple steps, starting from commercially available starting materials. The industrial production methods are designed to ensure high purity and yield, often involving optimization of reaction conditions such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Camicinal undergoes various chemical reactions, including:
Oxidation: Camicinal can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, are common.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study motilin receptor agonists.
Biology: Investigated for its effects on gastric motility and glucose absorption.
Medicine: Potential therapeutic agent for gastroparesis and other gastrointestinal disorders.
Industry: Explored for its use in developing new drugs targeting motilin receptors.
Mechanism of Action
Camicinal exerts its effects by binding to and activating motilin receptors, which are G-protein-coupled receptors found in the gastrointestinal tract . This activation leads to increased gastric motility and accelerated gastric emptying . The molecular targets include the motilin receptor, and the pathways involved are primarily related to gastrointestinal motility .
Comparison with Similar Compounds
Camicinal is unique compared to other motilin receptor agonists due to its high selectivity and potency. Similar compounds include:
Erythromycin: A well-known motilin receptor agonist but with antibiotic properties.
Mitemcinal: Another motilin receptor agonist with similar applications but different chemical structure.
Azithromycin: Similar to erythromycin but with a broader spectrum of activity.
Properties
Molecular Formula |
C25H33FN4O |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[(3-methylpiperazin-1-yl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C25H33FN4O/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3 |
InChI Key |
RZKDEGZIFSJVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(tetrahydro-2h-pyran-4-yl)oxy]methyl]-](/img/structure/B8468791.png)
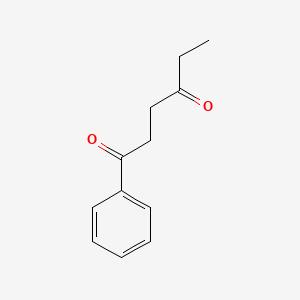
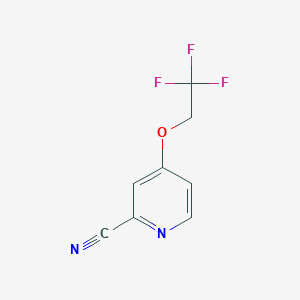
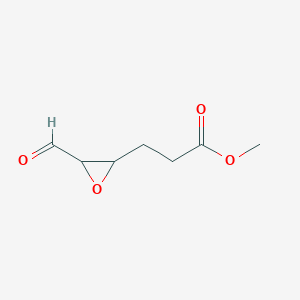
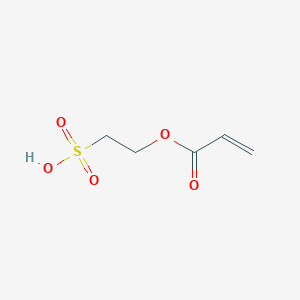
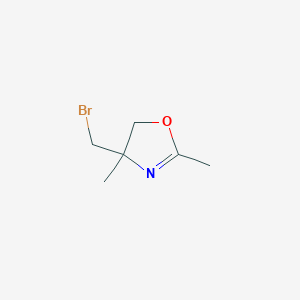
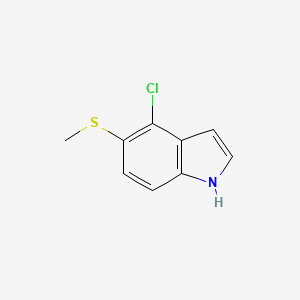
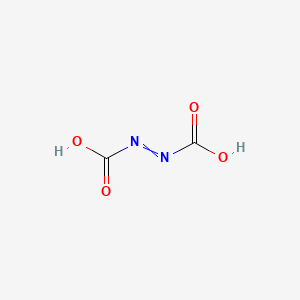
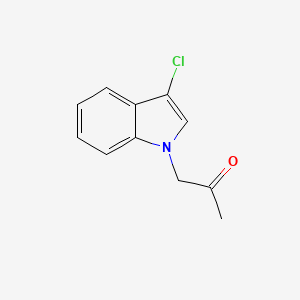
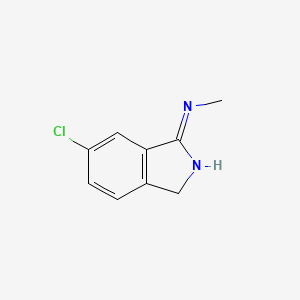
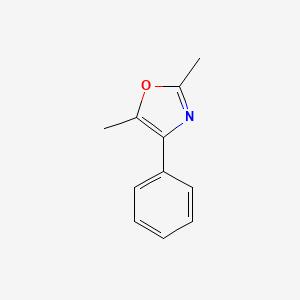
![2-{[(4-{[(3-Aminopropyl)amino]methyl}cyclohexyl)methyl]amino}ethan-1-ol](/img/structure/B8468862.png)
![5-Methylbenzo[d]thiazol-6-ol](/img/structure/B8468871.png)
